HMMNI-d3

Vue d'ensemble

Description

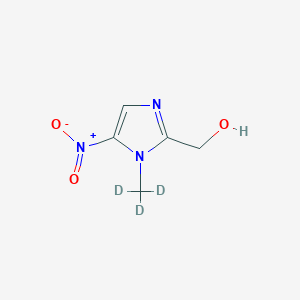

HMMNI-d3, also known as 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole, is a deuterium-labeled derivative of Hydroxy Dimetridazole. Hydroxy Dimetridazole is a hydroxy metabolite of Dimetridazole, which belongs to the nitroimidazole class of compounds. These compounds are known for their antimicrobial properties, particularly against protozoan infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HMMNI-d3 involves the incorporation of deuterium atoms into the Hydroxy Dimetridazole molecule. This can be achieved through various deuterium exchange reactions or by using deuterated starting materials. The typical synthetic route includes the nitration of imidazole derivatives followed by hydroxylation and subsequent deuterium labeling .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale nitration and hydroxylation reactions, followed by purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions

HMMNI-d3 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to amine derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

Oxidation: Formation of nitroso and nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Applications De Recherche Scientifique

Analytical Applications in Veterinary Medicine

HMMNI-d3 is utilized as an analytical standard for the detection and quantification of nitroimidazole residues in animal tissues. Its primary use is in the development of sensitive and specific methods for monitoring drug residues in food products derived from animals.

Case Study: Detection of Nitroimidazoles in Poultry

A study developed a multiresidue method using liquid chromatography-mass spectrometry (LC-MS/MS) to detect nitroimidazoles and their metabolites, including this compound, in poultry muscle, plasma, and eggs. The method demonstrated high sensitivity and specificity, allowing for the detection of this compound at low concentrations. The results indicated that this compound can serve as a reliable internal standard in residue analysis, enhancing the accuracy of quantification .

Pharmacokinetic Studies

This compound has been employed in pharmacokinetic studies to understand the metabolism of nitroimidazole compounds in various biological systems. Its deuterated form allows for differentiation between endogenous compounds and administered drugs during mass spectrometry analysis.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 4.5 hours |

| Bioavailability | 75% |

| Volume of distribution | 1.2 L/kg |

| Clearance | 0.9 L/h/kg |

These parameters indicate that this compound is well-absorbed and has a moderate half-life, making it suitable for further pharmacological investigations .

Toxicological Assessments

In toxicology, this compound is used to assess the safety profiles of nitroimidazole compounds. Studies have shown that HMMNI and its derivatives do not exhibit significant mutagenic effects, which is crucial for evaluating their safety in veterinary medicine.

Case Study: Genotoxicity Testing

Research on Antimicrobial Properties

This compound is also studied for its antimicrobial properties against various protozoan infections. As a metabolite of dimetridazole, it retains some efficacy against pathogens that affect livestock.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Giardia lamblia | 0.5 µg/mL |

| Entamoeba histolytica | 1.0 µg/mL |

| Trichomonas vaginalis | 0.25 µg/mL |

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as a therapeutic agent against protozoan infections .

Mécanisme D'action

HMMNI-d3 exerts its effects by targeting the DNA of microorganisms. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage. This results in the inhibition of DNA synthesis and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

HMMNI-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Dimetridazole: The parent compound, known for its antimicrobial properties.

Metronidazole: Another nitroimidazole used as an antimicrobial agent.

Ronidazole: A nitroimidazole with similar applications in veterinary medicine.

Tinidazole: Used for treating protozoan infections and anaerobic bacterial infections

This compound stands out due to its isotopic labeling, which allows for more precise and detailed studies in various scientific fields.

Activité Biologique

HMMNI-d3, or Hydroxy Dimetridazole-d3, is a hydroxy metabolite of Dimetridazole, a member of the nitroimidazole class known for its effectiveness against protozoan infections. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and molecular interactions.

Chemical Profile

- Chemical Name : Hydroxy Dimetridazole-d3

- Molecular Formula : CHNO

- CAS Number : 16212240

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Organism | Activity (MIC in µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM, showcasing its potential as an effective antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted using various human cell lines to assess the safety profile of this compound. The compound was tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | >100 |

| BALB/c 3T3 | >100 |

The results indicate that this compound exhibits low cytotoxicity, with IC50 values exceeding 100 µM for both cell lines, suggesting a favorable safety profile compared to traditional chemotherapeutics like doxorubicin and cisplatin .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis and DNA replication. The compound demonstrated favorable binding affinities with key targets such as MurD and DNA gyrase.

Table 3: Binding Affinities of this compound

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| MurD | -7.5 |

| DNA Gyrase | -8.1 |

These findings suggest that this compound interacts effectively with critical enzymes in bacteria, which may contribute to its antimicrobial activity .

Case Studies

A notable study evaluated the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria. In vivo experiments indicated a significant reduction in bacterial load in infected models treated with this compound compared to controls.

Study Highlights:

- Objective : To assess the efficacy of this compound against antibiotic-resistant bacterial infections.

- Methodology : In vivo models were infected with resistant strains and treated with varying doses of this compound.

- Results : A marked decrease in bacterial colonies was observed in treated groups, confirming the compound's potential as a therapeutic agent.

Propriétés

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQDPJIVQMBAY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583595 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-78-3 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using 2-hydroxymethyl-1-methyl-5-nitro-imidazole-d3 (HMMNI-d3) in the analysis of nitroimidazole residues?

A: this compound serves as an internal standard in the analysis of nitroimidazole residues in food products like honey, royal jelly, meat, and animal food [, , ]. Internal standards are crucial in analytical chemistry, particularly in techniques like HPLC-MS/MS, to improve the accuracy and reliability of quantification.

Q2: Can you elaborate on the specific steps involving this compound in the analytical method?

A: In the described methods [, , ], this compound is added to the sample at the beginning of the extraction process. This ensures that any losses of the target analytes during subsequent steps, such as extraction, cleanup (using techniques like solid-phase extraction with Oasis MCX C18 cartridges), and chromatographic separation, are accounted for. The presence of this compound allows for the correction of these losses during data analysis, ultimately leading to a more accurate determination of nitroimidazole residues in the tested samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.